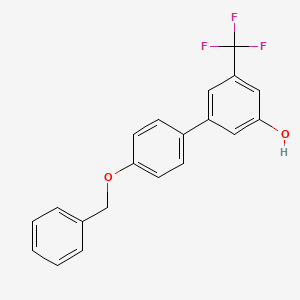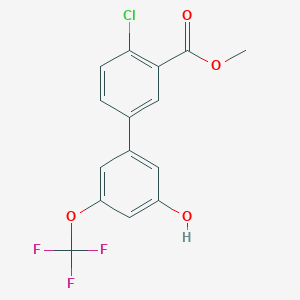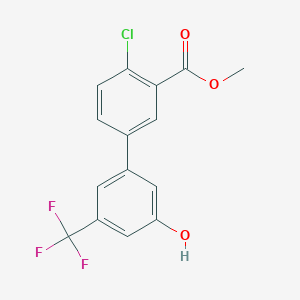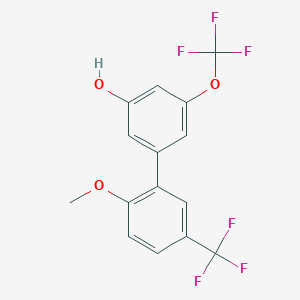
5-(4-Benzyloxyphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% (5-BTP-3-TFMP) is a synthetic compound commonly used in scientific research. It is a colorless liquid with a melting point of -97°C and a boiling point of 115°C. 5-BTP-3-TFMP has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
5-(4-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as 5-amino-3-trifluoromethylphenol and 5-(4-chlorobenzyloxyphenyl)-3-trifluoromethylphenol. It has also been used as a starting material in the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. Additionally, 5-(4-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% has been used in the study of biochemical and physiological effects, such as the effects of drugs on the human body.
Mechanism of Action
The mechanism of action of 5-(4-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% is not completely understood. However, it is believed that the trifluoromethyl group of 5-(4-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% is responsible for its biochemical and physiological effects. The trifluoromethyl group is thought to interact with various proteins and enzymes in the body, which can lead to changes in the way the body responds to drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% are not completely understood. However, it has been shown to have anti-inflammatory and antifungal activities in laboratory studies. Additionally, 5-(4-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% has been shown to have a wide range of effects on the human body, including changes in the levels of certain hormones, enzymes, and other proteins.
Advantages and Limitations for Lab Experiments
5-(4-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of -97°C and a boiling point of 115°C. Additionally, it is relatively easy to synthesize and is available in high purity. However, it is important to note that the effects of 5-(4-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% on the human body are not fully understood, and its use in laboratory experiments should be done with caution.
Future Directions
There are several potential future directions for the use of 5-(4-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% in scientific research. One potential direction is the use of 5-(4-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% in the development of new drugs and other compounds. Additionally, further research into the biochemical and physiological effects of 5-(4-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% could lead to the development of new treatments for various diseases and disorders. Finally, 5-(4-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% could be used in the development of new diagnostic tools, such as biomarkers for the detection of various diseases and disorders.
Synthesis Methods
5-(4-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% can be synthesized by a variety of methods. One method involves the reaction of 4-benzyloxybenzaldehyde with trifluoromethanesulfonyl chloride in the presence of triethylamine. This reaction yields a trifluoromethylated phenol with 95% purity. This method is relatively fast and efficient, and yields a high-purity product.
properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O2/c21-20(22,23)17-10-16(11-18(24)12-17)15-6-8-19(9-7-15)25-13-14-4-2-1-3-5-14/h1-12,24H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTZGNKIGUZXND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686766 |
Source


|
| Record name | 4'-(Benzyloxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261991-23-4 |
Source


|
| Record name | 4'-(Benzyloxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384936.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384938.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384940.png)


![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384960.png)



![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384983.png)


